molecular formula C7H4Cl2N4 B3349289 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine CAS No. 212636-72-1

4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine

Cat. No.: B3349289
CAS No.: 212636-72-1
M. Wt: 215.04 g/mol
InChI Key: GOKCJCODOLGYQD-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with chlorine atoms at positions 4 and 6 and an imidazole ring at position 2. This compound is of significant interest in medicinal and agrochemical research due to its structural versatility, which allows for further functionalization and integration into pharmacophores targeting enzymes or receptors .

Properties

IUPAC Name

4,6-dichloro-2-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-5-3-6(9)12-7(11-5)13-2-1-10-4-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKCJCODOLGYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626111
Record name 4,6-Dichloro-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212636-72-1
Record name 4,6-Dichloro-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with imidazole under specific conditions. One common method includes:

    Reactants: 4,6-dichloropyrimidine and imidazole.

    Solvent: Often, a polar aprotic solvent like dimethylformamide (DMF) is used.

    Catalyst: A base such as potassium carbonate (K2CO3) is employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, around 100-120°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures large-scale production with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common for this compound.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of pyrimidine compounds exhibit notable anti-inflammatory activities. For instance, 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies have shown promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

Several studies have explored the anticancer properties of imidazopyrimidine derivatives. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor progression. For example, some derivatives have been identified as dual inhibitors of Aurora-A kinase and KSP, showing significant cytotoxic activity against colorectal cancer cells (HCT116) and liver cancer cells (HepG2) .

Agrochemical Applications

The compound also serves as an important intermediate in the synthesis of agrochemicals. Its chlorinated pyrimidine structure allows it to participate in various chemical reactions leading to the development of herbicides and fungicides. The ability to modify the imidazole group further enhances its versatility in creating targeted agrochemical agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the pyrimidine or imidazole rings can significantly influence the compound's potency against biological targets. For instance:

Substituent PositionEffect on Activity
Position 2Enhances anti-inflammatory activity
Position 4Modulates selectivity for COX enzymes
Imidazole PositionCritical for enzyme inhibition

Case Study 1: Anti-inflammatory Activity

In a study evaluating various pyrimidine derivatives, this compound exhibited significant inhibition of COX-2 activity with an IC50 comparable to celecoxib. This suggests potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another investigation focused on a series of imidazopyrimidine derivatives found that modifications at position 2 enhanced their potency against cancer cell lines. Compounds were tested against HCT116 and showed IC50 values in the low nanomolar range, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Pathways involved include inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The imidazole group in the target compound increases electron density at C2 compared to methylsulfanyl or aryl substituents, altering reactivity in cross-coupling or nucleophilic substitution reactions .
  • Biological Relevance : Imidazole-containing derivatives are favored in medicinal chemistry for targeting ATP-binding pockets in kinases, whereas methylsulfanyl or aryl-substituted analogs are more common in agrochemicals .

This compound

Synthesis likely involves:

Lithiation-Substitution : 4,6-Dichloropyrimidine is lithiated at C5 using LDA (lithium diisopropylamide), followed by reaction with imidazole derivatives.

Cross-Coupling : Palladium-catalyzed coupling of 4,6-dichloro-2-iodopyrimidine with imidazole.

Comparative Routes for Analogous Compounds:

  • DCSMP Derivatives: 5-Lithiated DCSMP reacts with sulfur and electrophiles (e.g., phenacyl bromide) to form fused heterocycles like [1,4]oxathiino[2,3-d]pyrimidines .
  • Aryl-Substituted Pyrimidines : Suzuki-Miyaura coupling of 4,6-dichloro-2-bromopyrimidine with aryl boronic acids .

Biological Activity

4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, featuring both pyrimidine and imidazole moieties, allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Pyrimidine derivatives are known to influence several biochemical pathways through:

  • Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : These compounds can act as modulators of various receptors, potentially affecting signaling pathways involved in inflammation and cancer .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that related imidazopyrimidine derivatives possess potent inhibitory effects against cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against various leukemia and solid tumor cell lines .
  • Antimicrobial Activity : The compound's structure suggests potential antibacterial properties. Derivatives have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, showing significant antimicrobial activity .
  • Anti-inflammatory Properties : The modulation of nitric oxide synthase (iNOS) by imidazopyrimidine derivatives indicates potential anti-inflammatory effects. Compounds have been identified with IC50 values as low as 12 nM against iNOS dimer formation, highlighting their therapeutic potential in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Efficacy :
    • A series of imidazopyrimidine derivatives were synthesized and tested against cancer cell lines. Compounds showed IC50 values ranging from 1.42 µM to 4.56 µM across different cancer types, indicating significant antiproliferative effects .
    CompoundCell LineIC50 (µM)
    7K5622.27
    10HL-601.42
    7OKP-GS4.56
  • iNOS Inhibition :
    • The effectiveness of imidazopyrimidine derivatives in inhibiting iNOS was evaluated, revealing that structural modifications significantly impacted potency. The optimal linker length and substitution pattern were crucial for maintaining high inhibitory activity .
  • Antimicrobial Activity :
    • Testing showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4,6-dichloro-2-(1H-imidazol-1-yl)pyrimidine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution and oxidation reactions. For example, derivatives like 4,5,6-trichloropyrimidine-2-carbonitrile are synthesized from 4,6-dichloro-2-(methylthio)pyrimidine through sequential steps:

  • Step 1 : Benzylation using benzyl alcohol and NaH to form 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine.
  • Step 2 : Oxidation of the thioether to a sulfone with H2O2.
  • Step 3 : Cyanide substitution of the sulfone group using KCN.
  • Step 4 : Chlorination at the C5 position with N-chlorosuccinimide (NCS) to yield the final product .
  • Key Data : Overall yields range from 30% to 67%, depending on optimization of reaction conditions (e.g., temperature, solvent purity).

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : Utilizes SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and supramolecular interactions (e.g., anion–π interactions with chloride ions) .
  • Spectroscopy :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., imidazole ring protons at δ 7.5–8.5 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–650 cm<sup>−1</sup>) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H]<sup>+</sup> peaks) .

Advanced Research Questions

Q. What role does this compound play in supramolecular chemistry?

  • Methodological Answer : The compound participates in anion–π interactions due to its electron-deficient pyrimidine ring. In crystal structures, it forms complexes with anions (e.g., Cl<sup>−</sup>) and water molecules, stabilizing supramolecular architectures. For instance:

  • Example : In CSD entry YOGJIP , the diprotonated form of the compound interacts with chloride ions (distance: ~3.2 Å) and water via lone-pair–π interactions, enabling applications in crystal engineering .

Q. How is computational modeling used to predict reactivity or optimize synthetic pathways for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.
  • Retrosynthetic Analysis : Tools like PISTACHIO and REAXYS databases identify feasible precursors and reaction pathways. For example, cyanide substitution steps are prioritized due to high predicted feasibility scores .
  • Yield Optimization : Machine learning models analyze variables (e.g., solvent polarity, temperature) to recommend conditions for maximizing yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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